molecular formula C18H19ClN6O B2993043 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-chloro-4-methylphenyl)urea CAS No. 1396871-14-9

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-chloro-4-methylphenyl)urea

Cat. No.: B2993043
CAS No.: 1396871-14-9
M. Wt: 370.84
InChI Key: OQCRUAXTTKLNMN-UHFFFAOYSA-N
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Description

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-chloro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C18H19ClN6O and its molecular weight is 370.84. The purity is usually 95%.
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Scientific Research Applications

Degradation by Microorganisms

The study of microbial degradation of similar compounds, such as chlorimuron-ethyl, highlights the potential for bioremediation applications. Aspergillus niger, a type of fungus, has been found to degrade chlorimuron-ethyl, a herbicide, through microbial transformation, suggesting that similar compounds might also be subject to microbial degradation, which could have significant environmental implications (Sharma, Banerjee, & Choudhury, 2012).

Antioxidant Activity

Research into the synthesis and evaluation of antioxidant activities of related compounds, such as certain pyrimidinone derivatives, indicates the potential for these compounds to serve as antioxidants. This opens up avenues for their use in mitigating oxidative stress-related diseases (George, Sabitha, Kumar, & Ravi, 2010).

Antibacterial Agents

The synthesis of new heterocyclic compounds containing sulfonamido moieties, which show promising antibacterial activities, suggests that structurally similar compounds could be explored for their antibacterial potential, contributing to the development of new antibiotics (Azab, Youssef, & El‐Bordany, 2013).

Supramolecular Chemistry

Ureidopyrimidones, which are structurally related, exhibit strong dimerization through quadruple hydrogen bonding. This characteristic makes them useful in the field of supramolecular chemistry, potentially contributing to the development of novel materials or molecular recognition systems (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Cancer Research

Certain N-aryl-N'-pyrimidin-4-yl ureas have been optimized to afford potent and selective inhibitors of specific tyrosine kinases, suggesting the potential of similar compounds in targeted cancer therapies (Guagnano et al., 2011).

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c1-13-4-5-15(14(19)10-13)24-18(26)21-7-6-20-16-11-17(23-12-22-16)25-8-2-3-9-25/h2-5,8-12H,6-7H2,1H3,(H,20,22,23)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCRUAXTTKLNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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